molecular formula C15H15N B14042048 (S)-4-phenyl-1,2,3,4-tetrahydroquinoline

(S)-4-phenyl-1,2,3,4-tetrahydroquinoline

Katalognummer: B14042048
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: YUEVNAMKBJHWDG-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-phenyl-1,2,3,4-tetrahydroquinoline is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chiral center in this compound makes it an important molecule in asymmetric synthesis and chiral resolution studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the enantioselective synthesis of the desired (S)-enantiomer. Additionally, purification techniques such as crystallization or chromatography are used to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydroquinoline ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinolines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-4-phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-phenyl-1,2,3,4-tetrahydroquinoline: The non-chiral version of the compound.

    6-phenyl-1,2,3,4-tetrahydroquinoline: A positional isomer with the phenyl group at a different position.

    2-phenyl-1,2,3,4-tetrahydroquinoline: Another positional isomer with the phenyl group at the 2-position.

Uniqueness

The uniqueness of (S)-4-phenyl-1,2,3,4-tetrahydroquinoline lies in its chiral center, which imparts specific stereochemical properties that are crucial for its biological activity and its use in asymmetric synthesis. The presence of the phenyl group at the 4-position also influences its chemical reactivity and interaction with molecular targets.

Eigenschaften

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

(4S)-4-phenyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2/t13-/m0/s1

InChI-Schlüssel

YUEVNAMKBJHWDG-ZDUSSCGKSA-N

Isomerische SMILES

C1CNC2=CC=CC=C2[C@@H]1C3=CC=CC=C3

Kanonische SMILES

C1CNC2=CC=CC=C2C1C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.